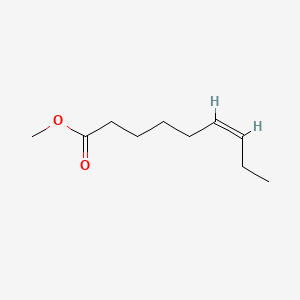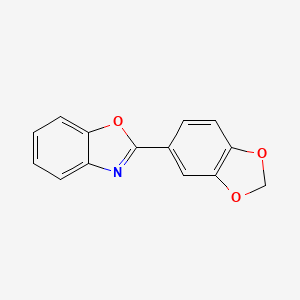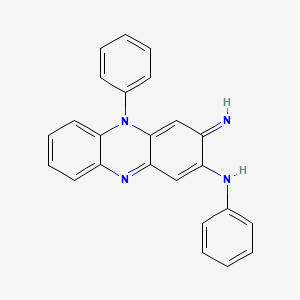
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine is a complex organic compound with the molecular formula C24H18N4 It features a phenazine core structure with various functional groups, including imine and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with phenazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the imine group to an amine group, affecting the compound’s reactivity.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted phenazine compounds.
Scientific Research Applications
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and amine groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
- 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-imino-N-phenyl
Uniqueness
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine stands out due to its specific substitution pattern on the phenazine core, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
4733-21-5 |
|---|---|
Molecular Formula |
C24H18N4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-imino-N,5-diphenylphenazin-2-amine |
InChI |
InChI=1S/C24H18N4/c25-19-15-24-22(16-21(19)26-17-9-3-1-4-10-17)27-20-13-7-8-14-23(20)28(24)18-11-5-2-6-12-18/h1-16,25-26H |
InChI Key |
FUUNETATXBTDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


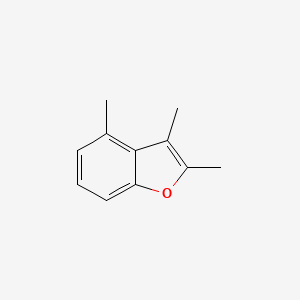
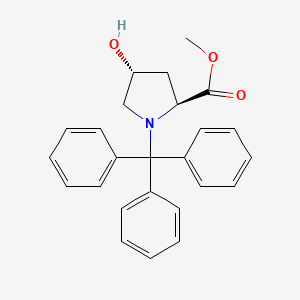

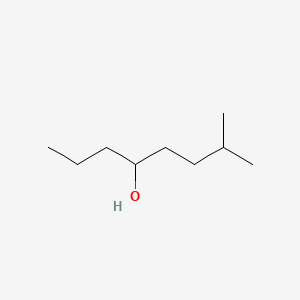
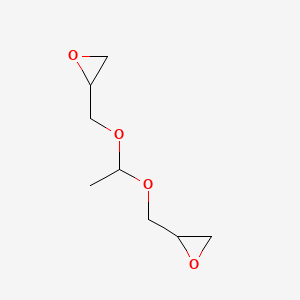


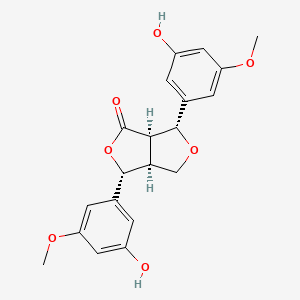

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
